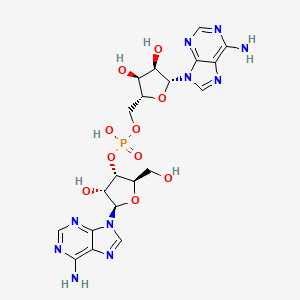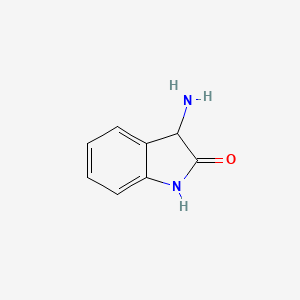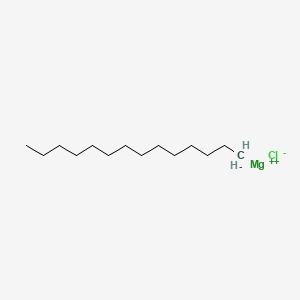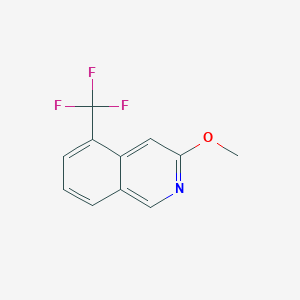![molecular formula C11H19ClSi B1141670 (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane CAS No. 120543-78-4](/img/structure/B1141670.png)
(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane
Overview
Description
Synthesis Analysis
The synthesis of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane and related compounds often involves ring-opening metathesis polymerization (ROMP) using specific catalysts such as molybdenum-based catalysts. This process allows for the incorporation of silicon and chlorine into the unsaturated polymer backbone, providing unique physical and chemical properties (Karabulut et al., 2009).
Molecular Structure Analysis
The molecular structure of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane and its derivatives has been studied using various analytical techniques. X-ray diffraction methods have been employed to resolve the crystal and molecular structures of related bicyclic compounds, providing insights into their spatial arrangement and confirming the presence of specific functional groups and stereochemistry (Keller et al., 1995).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including hydrosilylation, which is a key step in modifying the compound's functional groups and enhancing its reactivity and application potential. The introduction of silicon and chlorine atoms into the compound's structure significantly affects its reactivity and the types of reactions it can undergo, including polymerizations and cross-coupling reactions.
Physical Properties Analysis
The physical properties of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane and its polymers, such as thermal stability and solubility, have been characterized using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These studies provide valuable information for understanding the material's behavior under different thermal conditions and its potential applications in various industries (Karabulut et al., 2009).
Scientific Research Applications
Application 1: Genotoxic effect on bacterial cells
- Summary of the Application : The compound 2,2’-bis(bicyclo[2.2.1]heptane) (BBH), which is structurally similar to the compound you mentioned, has been studied for its genotoxic effects on bacterial cells .
- Methods of Application : The study used whole-cell bacterial lux-biosensors based on Escherichia coli cells in which luciferase genes are transcriptionally fused with stress-inducible promoters .
- Results or Outcomes : It was shown that BBH has a genotoxic effect causing bacterial SOS response. In addition to DNA damage, there is an oxidative effect causing the response of OxyR/S and SoxR/S regulons .
Application 2: Preparation of new bicyclo[2.1.1]hexane compact modules
- Summary of the Application : Bicyclo[2.1.1]hexanes, which are structurally similar to the compound you mentioned, are being increasingly incorporated in newly developed bio-active compounds .
- Methods of Application : The study discloses an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules .
- Results or Outcomes : The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Application 3: Synthesis of Bicyclo[3.1.0]hexanes
- Summary of the Application : The study reports the convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .
- Methods of Application : The method uses an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
- Results or Outcomes : This method grants a fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .
Application 4: Synthesis of Polysubstituted Bicyclo[2.1.1]Hexanes
- Summary of the Application : Saturated bridged-bicyclic compounds are currently under intense investigation as building blocks for pharmaceutical drug design .
- Methods of Application : The study describes a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .
- Results or Outcomes : The method enables the preparation of the required compounds and provides opportunities to explore chemical space that is inaccessible to aromatic motifs .
Application 5: Synthesis of Bicyclo[3.1.0]Hexanes
- Summary of the Application : The study reports the convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .
- Methods of Application : The method uses an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
- Results or Outcomes : This method grants a fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .
Application 6: Synthesis of Polysubstituted Bicyclo[2.1.1]Hexanes
- Summary of the Application : Saturated bridged-bicyclic compounds are currently under intense investigation as building blocks for pharmaceutical drug design .
- Methods of Application : The study describes a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .
- Results or Outcomes : The method enables the preparation of the required compounds and provides opportunities to explore chemical space that is inaccessible to aromatic motifs .
Future Directions
properties
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-chloro-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClSi/c1-13(2,12)6-5-11-8-9-3-4-10(11)7-9/h3-4,9-11H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEKKYNQUHJSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CC2CC1C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane | |
CAS RN |
120543-78-4 | |
| Record name | 5-Norbornen-2-yl(ethyl)chlorodimethylsilane, mixture of endo and exo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)
